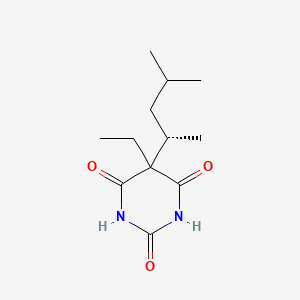
Diberal, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound can exhibit either convulsant or anticonvulsant properties depending on the enantiomer used . Unlike most barbiturates, which typically enhance the function of gamma-aminobutyric acid (GABA) as allosteric modulators and agonists, Diberal’s pharmacological profile varies significantly between its enantiomers .
Preparation Methods
The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production methods for Diberal are not extensively documented, but typically involve standard organic synthesis techniques used for barbiturates .
Chemical Reactions Analysis
Diberal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diberal has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of different enantiomers on chemical reactions.
Biology: It is used to study the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: It is used to study the pharmacological effects of barbiturates, particularly their convulsant and anticonvulsant properties.
Industry: It is used in the production of other barbiturates and related compounds.
Mechanism of Action
The mechanism of action of Diberal involves its interaction with the GABA receptor. The different pharmacological profiles between its enantiomers are thought to be due to differences in the formation of hydrogen bonds at the binding sites. The (+)-isomer of Diberal has convulsant action, while the (-)-isomer has anticonvulsant action. The (-)-isomer is slightly more potent than pentobarbital in its depressant properties .
Comparison with Similar Compounds
Diberal is unique among barbiturates due to its ability to exhibit both convulsant and anticonvulsant properties depending on the enantiomer used. Similar compounds include:
Pentobarbital: A barbiturate with primarily anticonvulsant properties.
Phenobarbital: Another barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate with sedative and hypnotic properties.
Diberal’s unique pharmacological profile makes it a valuable compound for scientific research.
Properties
CAS No. |
24016-64-6 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1 |
InChI Key |
KXHLANWWTKSOMW-QMMMGPOBSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
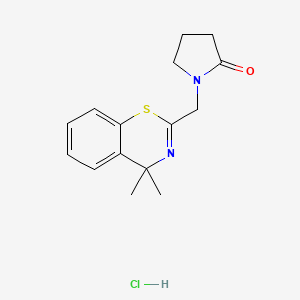
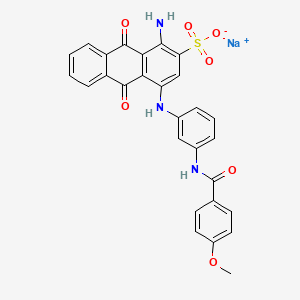
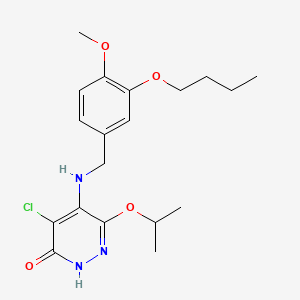
![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
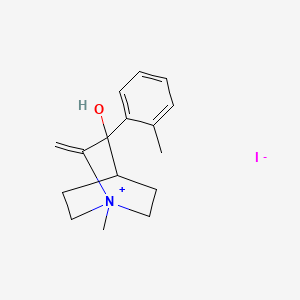
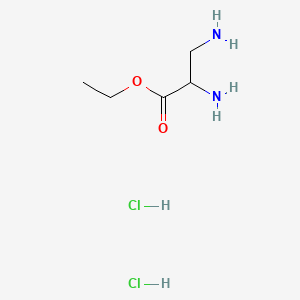
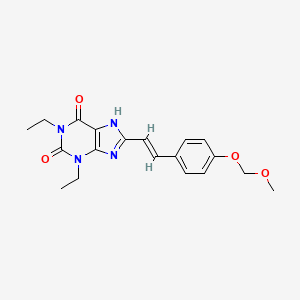
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
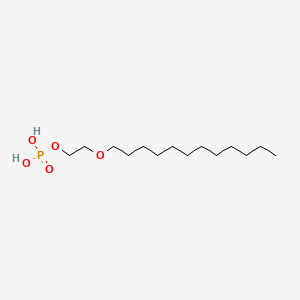
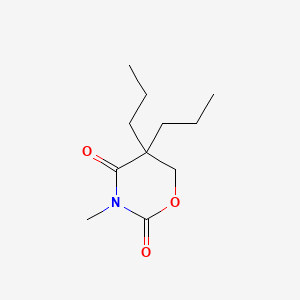
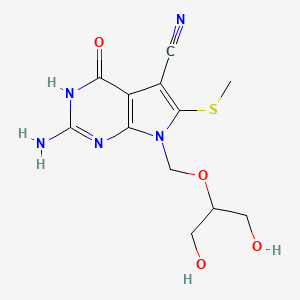
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
